Cas no 1799255-15-4 ((E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide)
![(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1799255-15-4x500.png)
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- (E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide
- (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide
- (E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide
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- インチ: 1S/C21H27N3O2S/c1-23-21(18-11-12-18)15-19(22-23)16-24(20-9-5-6-10-20)27(25,26)14-13-17-7-3-2-4-8-17/h2-4,7-8,13-15,18,20H,5-6,9-12,16H2,1H3/b14-13+
- InChIKey: XYTQVPSBQXYUKK-BUHFOSPRSA-N
- ほほえんだ: S(/C(/[H])=C(\[H])/C1C([H])=C([H])C([H])=C([H])C=1[H])(N(C([H])([H])C1C([H])=C(C2([H])C([H])([H])C2([H])[H])N(C([H])([H])[H])N=1)C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 614
- トポロジー分子極性表面積: 63.6
- 疎水性パラメータ計算基準値(XlogP): 3.2
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6503-4597-10mg |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6503-4597-75mg |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6503-4597-5μmol |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6503-4597-10μmol |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6503-4597-20mg |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6503-4597-5mg |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6503-4597-25mg |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6503-4597-2μmol |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6503-4597-30mg |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6503-4597-50mg |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide |
1799255-15-4 | 50mg |
$160.0 | 2023-09-08 |
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamideに関する追加情報
(E)-N-Cyclopentyl-N-[(5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-Yl)Methyl]-2-Phenylethene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1799255-15-4, commonly referred to as (E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a sulfonamide group, a cyclopentyl substituent, and a pyrazole ring with cyclopropyl and methyl substituents. The (E) configuration of the double bond in the ethene moiety adds another layer of specificity to its structure, making it unique in terms of stereochemistry and reactivity.
Recent studies have highlighted the importance of sulfonamides like this compound in drug design due to their ability to act as bioisosteres of carboxylic acids and amides. The presence of a pyrazole ring further enhances its pharmacological properties, as pyrazoles are known for their versatility in binding to various biological targets, including enzymes and receptors. The cyclopropyl group introduces additional strain and rigidity to the molecule, potentially influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
The synthesis of this compound involves a multi-step process that combines principles from organic chemistry, including nucleophilic substitution, condensation reactions, and stereoselective synthesis. Researchers have employed various strategies to optimize the yield and purity of this compound, often leveraging modern techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis. These advancements have not only improved the efficiency of production but also opened up new avenues for exploring its potential applications.
In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its sulfonamide group is known to exhibit good bioavailability and low toxicity, making it an attractive candidate for drug development. The pyrazole ring's ability to act as a hydrogen bond donor or acceptor further enhances its potential as a lead compound in anti-inflammatory, antiviral, or anticancer drug discovery programs. Recent studies have also explored its role as a modulator of ion channels and G-protein coupled receptors (GPCRs), which are critical targets in treating various diseases.
The structural complexity of this compound also makes it an interesting subject for computational chemistry studies. Researchers have utilized molecular docking simulations and quantum mechanical calculations to understand its binding affinity towards specific biological targets. These computational approaches have provided valuable insights into the molecule's interactions at the atomic level, guiding further optimization efforts.
Moreover, the presence of a cyclopentyl group in the molecule contributes to its stability and lipophilicity, which are essential properties for drug candidates targeting membrane-bound proteins or those requiring good permeability across biological barriers. The combination of these features positions this compound as a versatile building block for constructing more complex molecules with enhanced therapeutic potential.
In conclusion, (E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide represents a cutting-edge example of how advanced synthetic techniques and computational modeling can lead to innovative chemical entities with significant potential in drug discovery and development. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in the broader field of medicinal chemistry.
1799255-15-4 ((E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethene-1-sulfonamide) 関連製品
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